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Introduction to Olorofim and Its Therapeutic
Significance

Olorofim (F901318) represents the first-in-class orotomide antifungal with a novel mechanism of action

that distinguishes it from currently available antifungal classes. As a dihydroorotate dehydrogenase

(DHODH) inhibitor, olorofim disrupts de novo pyrimidine biosynthesis in fungi, preventing DNA/RNA

synthesis and ultimately leading to fungal cell death. This molecular target exhibits significant specificity for

fungal versus human DHODH (approximately 2000-fold selective inhibition), providing a favorable

therapeutic window [1]. The emergence of azole-resistant Aspergillus fumigatus and the increasing

incidence of infections caused by multiresistant cryptic Aspergillus species have created an urgent need for

new antifungal classes with novel mechanisms of action [2] [3].

The therapeutic significance of olorofim extends beyond its novel mechanism to its broad activity against

difficult-to-treat molds, including azole-resistant Aspergillus fumigatus, various dermatophytes, and endemic

dimorphic fungi [1] [3]. Particularly noteworthy is its activity against species that are intrinsically less

susceptible to current antifungals, such as Aspergillus nidulans and Aspergillus tanneri, which pose

significant treatment challenges in immunocompromised patients, especially those with chronic

granulomatous disease (CGD) [2]. The completed Phase II clinical trial and ongoing Phase III trial
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(NCT05101187) position olorofim as a promising therapeutic agent for invasive fungal infections refractory

to existing treatments [4] [1].

In Vivo Efficacy Data Summary

Survival Outcomes in Murine Models

Table 1: Survival Rates of Olorofim-Treated Mice in Aspergillosis Models

Aspergillus
Species

Mouse Model
Treatment
Regimen

Survival Rate
(%)

Control Survival
(%)

A. fumigatus
(B5233)

Neutropenic CD-1 15 mg/kg q8h × 9
days

81% <10%

A. nidulans (M24) Neutropenic CD-1 15 mg/kg q8h × 9
days

88% <10%

A. tanneri
(NIH1004)

Neutropenic CD-1 15 mg/kg q8h × 9
days

80% <10%

A. fumigatus
(B5233)

CGD (gp91-/-
phox)

15 mg/kg q8h × 9
days

88% <10%

A. nidulans (M24) CGD (gp91-/-
phox)

15 mg/kg q8h × 9
days

63% <10%

A. tanneri
(NIH1004)

CGD (gp91-/-
phox)

15 mg/kg q8h × 9
days

75% <10%

Comprehensive studies have demonstrated that olorofim significantly improves survival in both

neutropenic CD-1 mice and mice with chronic granulomatous disease (CGD) when challenged with

various Aspergillus species [2] [5]. The consistent survival advantage across different immunodeficiency

models and fungal pathogens highlights the robust therapeutic potential of olorofim. Importantly, the
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efficacy of olorofim was independent of the triazole MICs of the infecting Aspergillus strains, indicating

its potential value in treating azole-resistant aspergillosis [2].

Fungal Burden and Biomarker Assessment

Table 2: Fungal Burden and Inflammatory Marker Reduction Post-Olorofim Treatment

Parameter A. fumigatus A. nidulans A. tanneri

Galactomannan
Suppression

Significant Significant Significant

Fungal DNA Burden
(Kidney)

Significant reduction Significant reduction Significant reduction

Histopathological
Findings

Limited inflammatory
foci, rare fungal

elements

Limited inflammatory
foci, rare fungal

elements

Limited inflammatory
foci, rare fungal

elements

Control Group
Findings

Abundant fungal

filaments

Abundant fungal

filaments

Abundant fungal

filaments

Olorofim treatment resulted in significant suppression of galactomannan levels across all three

Aspergillus species tested, indicating reduced fungal burden [2] [5]. This biomarker response correlated with

reduced fungal DNA burden in organs throughout the experimental period. Histopathological examination

of tissues from olorofim-treated mice revealed only a limited number of inflammatory foci with few or no

detectable fungal elements, in stark contrast to control groups that showed abundant fungal filaments [2].

These findings demonstrate the potent fungicidal activity of olorofim in vivo against a spectrum of

Aspergillus species, including those known to be less susceptible to currently available antifungals.

Detailed Experimental Protocols

Murine Models of Invasive Aspergillosis
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Animal Model Preparation:

Neutropenic CD-1 Mouse Model: Render mice neutropenic via intraperitoneal administration of

cyclophosphamide (150 mg/kg) at day -4 and day -1 prior to infection, supplemented with

subcutaneous cortisone acetate (200 mg/kg) on day -1 to enhance susceptibility to Aspergillus infection

[2].

Chronic Granulomatous Disease (CGD) Model: Utilize gp91phox-deficient (gp91-/-) mice that lack

a functional NADPH oxidase complex, mimicking the human CGD immunodeficient state. No

additional immunosuppression is required for this model [2].

Infection Protocol:

Prepare fungal inoculum from 5-day-old sporulated cultures on Sabouraud dextrose agar at 35°C.
Harvest conidia by flooding plates with sterile phosphate-buffered saline (PBS) containing 0.05%

Tween-20.
Filter suspensions through 40μm cell strainers to remove hyphal fragments.

Count spores using a hemocytometer and adjust concentration to 1-5 × 10^6 CFU/mL in sterile PBS.
Deliver inoculum via tail vein injection (200μL per mouse) for disseminated infection model.

Confirm infection by culturing aliquot of inoculum on SAB agar plates [2].

Olorofim Treatment Protocol

Dosing Formulation and Administration:

Prepare olorofim fresh daily in appropriate vehicle for intraperitoneal injection.
Administer at 15 mg/kg body weight every 8 hours (q8h) for 9 days.

Initiate treatment 1-hour post-infection for early intervention models or at established timepoints post-
infection for therapeutic efficacy models.

Maintain control groups receiving vehicle-only administration at identical volumes and schedules [2]
[5].

Monitoring and Endpoint Assessment:

Monitor survival twice daily for 10-day experimental period.
Collect serum for galactomannan testing at predetermined intervals (e.g., days 1, 3, 5, 7, 10).

Euthanize subset animals at day 3 for histopathology and fungal burden assessment.
Process kidneys and lungs for quantitative PCR to determine fungal DNA burden.
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Preserve tissues in 10% neutral buffered formalin for histopathological examination with Grocott's

methenamine silver stain for fungal elements [2].

Pharmacokinetic and Pharmacodynamic Relationships

Pharmacokinetic Parameters of Olorofim

Table 3: Pharmacokinetic Parameters of Olorofim Following Intraperitoneal Administration

Dose (mg/kg) Cmax (ng/mL) Cmin (ng/mL) Tmax (h) AUC0-8 (ng·h/mL)

2.5 1,345 185 0.5 4,399

5 2,860 122 0.5 8,478

10 5,220 986 0.5 16,840

15 5,280 1,560 0.5 27,244

20 4,000 2,355 2 28,475

Pharmacokinetic studies demonstrate that olorofim exhibits linear pharmacokinetics in the dose range of

2.5-15 mg/kg, with the area under the curve (AUC) correlating significantly with dose in a linear fashion (R

= 0.96) [2]. The time to maximum concentration (Tmax) occurs rapidly within 0.5 hours of dosing for

doses up to 15 mg/kg. Importantly, at the efficacious dose of 15 mg/kg q8h, the minimum plasma

concentration (Cmin) remains well above the level required for efficacy (100-300 ng/mL) as established in

other murine models [2].

The pharmacokinetic profile supports the every-8-hour dosing regimen, maintaining concentrations above

the target threshold throughout the dosing interval. The maximum concentration (Cmax) achieved at the 15

mg/kg dose is 5,280 ng/mL, substantially higher than the MIC values for susceptible Aspergillus species

(typically 0.008-0.062 μg/mL), providing a favorable pharmacodynamic profile for eradication of infection

[2].
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Combination Therapy Considerations

Recent in vitro studies have revealed important considerations for olorofim use in combination with other

antifungal agents. Unidirectional antagonism has been observed between olorofim and mold-active azoles

(voriconazole, posaconazole, isavuconazole), with the strongest effect noted in A. niger [4]. In these

combinations, azole MIC values remain unaffected, but olorofim MIC values increase, though they typically

remain within wild-type distributions [4].

This antagonism may have clinical relevance, as demonstrated in a recent investigation of olorofim

pharmacodynamics in combination with posaconazole in vivo. While antagonism between the two agents

was observed in a murine model challenged with an azole-susceptible A. fumigatus strain, combination

therapy still achieved greater therapeutic effects than either monotherapy [4]. However, for azole-

resistant strains, only olorofim monotherapy effectively suppressed infection, suggesting that combination

approaches should be avoided in this context [4].

Notably, olorofim demonstrates indifference when combined with terbinafine or caspofungin across all

tested isolates, providing potential alternative combination strategies [4]. Additionally, despite its lack of

activity against Candida species, olorofim does not interfere with the anti-Candida activity of fluconazole or

voriconazole, allowing for co-administration without loss of azole effect against yeast pathogens [4].

Potential Clinical Applications and Future Directions

The compelling efficacy data from murine models positions olorofim as a promising therapeutic candidate

for several challenging clinical scenarios:

Azole-resistant Aspergillus infections: Olorofim demonstrates potent activity against Aspergillus

fumigatus isolates with various resistance mechanisms, including TR34/L98H and G138C Cyp51A

mutations [4] [3]. Its efficacy is unrelated to triazole MICs, making it particularly valuable in regions

with high rates of environmental azole resistance [2].

Infections in Chronic Granulomatous Disease: The significant activity against A. nidulans is

especially relevant for CGD patients, who are particularly susceptible to invasive infections with this

species that are often refractory to conventional antifungal therapy [2] [6].
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Infections by Rare and Multidrug-Resistant Molds: Olorofim shows promising activity against

difficult-to-treat molds including Scedosporium species, Lomentospora prolificans, and various

dermatophytes, expanding treatment options for these rare but devastating infections [1] [3].

The ongoing Phase III clinical trial (NCT05101187) will provide critical data on olorofim's efficacy and

safety in human patients with invasive fungal infections, potentially establishing a new standard of care for

infections with limited treatment options [4] [1].

Visual Experimental Workflow
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Study Initiation

Mouse Model Selection

Neutropenic CD-1 Mice
(Cyclophosphamide + Cortisone)

CGD Model (gp91-/- phox)
No Immunosuppression

Aspergillus Inoculation
1-5×10^6 CFU via tail vein

Olorofim Administration
15 mg/kg q8h IP for 9 days

Endpoint Assessment

Survival Monitoring
10-day duration

Biomarker Analysis
Galactomannan, Fungal DNA

Histopathological Examination
Grocott's silver stain

Efficacy Assessment

Click to download full resolution via product page

Diagram 1: In vivo efficacy evaluation workflow for olorofim in murine aspergillosis models

Olorofim Mechanism of Action Pathway
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Olorofim Administration

Binds to fungal DHODH
(N-terminal helical domain)

Inhibits dihydroorotate
to orotate conversion

Disrupts de novo
pyrimidine biosynthesis

Cellular Consequences

UMP/UTP Depletion Cell Wall Defects
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Morphological Changes
Inhibited germination, hyphal swelling

Fungicidal Activity
Time-dependent cell death

Click to download full resolution via product page

Diagram 2: Olorofim mechanism of action and cellular effects
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 10 / 11 Tech Support

https://bmcinfectdis.biomedcentral.com/articles/10.1186/s12879-024-10143-3
https://pmc.ncbi.nlm.nih.gov/articles/PMC6535528/
https://www.mdpi.com/2309-608X/10/5/345
https://pmc.ncbi.nlm.nih.gov/articles/PMC12596045/
https://pubmed.ncbi.nlm.nih.gov/30885903/
https://link.springer.com/article/10.1007/s40263-025-01241-0
https://www.smolecule.com/products/b527707#olorofim-in-vivo-efficacy-murine-model-aspergillosis
https://www.smolecule.com/products/b527707#olorofim-in-vivo-efficacy-murine-model-aspergillosis
https://www.smolecule.com/products/b527707#olorofim-in-vivo-efficacy-murine-model-aspergillosis
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s527707?utm_src=pdf-bulk
https://www.smolecule.com/products/s527707?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 11 / 11 Tech Support

https://www.smolecule.com/products/s527707?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

